molecular formula C24H20ClFN2 B14927336 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B14927336
M. Wt: 390.9 g/mol
InChI Key: ZCJUTVSORPNHSJ-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzyl group and methyl groups on the phenyl rings.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chloro-6-fluorobenzyl chloride and 4-methylphenyl hydrazine.

    Formation of Hydrazone: The 2-chloro-6-fluorobenzyl chloride is reacted with 4-methylphenyl hydrazine to form the corresponding hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states of the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Biological Studies: It is used in biological studies to investigate its effects on various biological targets, such as enzymes and receptors.

    Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a pyrazole ring.

    1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: This compound contains a pyrrole ring and has different substituents on the benzyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClFN2

Molecular Weight

390.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H20ClFN2/c1-16-6-10-18(11-7-16)23-14-24(19-12-8-17(2)9-13-19)28(27-23)15-20-21(25)4-3-5-22(20)26/h3-14H,15H2,1-2H3

InChI Key

ZCJUTVSORPNHSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)C

Origin of Product

United States

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